molecular formula C18H27N3O6 B13682472 (2S)-2-[(2S)-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido]-3-methylbutanamido]propanoic acid

(2S)-2-[(2S)-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido]-3-methylbutanamido]propanoic acid

Cat. No.: B13682472
M. Wt: 381.4 g/mol
InChI Key: GSWKJIWKGSPISH-UHFFFAOYSA-N
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Description

The compound (2S)-2-[(2S)-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido]-3-methylbutanamido]propanoic acid is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolidine ring and multiple amide linkages, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(2S)-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido]-3-methylbutanamido]propanoic acid typically involves multiple steps, including the formation of the pyrrolidine ring and the subsequent attachment of the amide groups. Common reagents used in these reactions include various amines, carboxylic acids, and coupling agents such as dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can significantly increase the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(2S)-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido]-3-methylbutanamido]propanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the amide groups into amines.

    Substitution: Nucleophilic substitution reactions can replace specific functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway chosen For example, oxidation may yield oxo derivatives, while reduction can produce amine-containing compounds

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-[(2S)-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido]-3-methylbutanamido]propanoic acid is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its ability to form stable complexes with biological macromolecules makes it a valuable tool for investigating biochemical pathways and mechanisms.

Medicine

In medicine, this compound has potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific enzymes or receptors involved in disease processes.

Industry

In industrial applications, this compound can be used as an intermediate in the synthesis of specialty chemicals, polymers, and advanced materials. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of (2S)-2-[(2S)-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido]-3-methylbutanamido]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-[(2S)-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido]-3-methylbutanamido]propanoic acid
  • (2S)-2-[(2S)-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido]-3-methylbutanamido]butanoic acid
  • (2S)-2-[(2S)-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido]-3-methylbutanamido]pentanoic acid

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the pyrrolidine ring and multiple amide linkages. These characteristics confer distinct reactivity and binding properties, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C18H27N3O6

Molecular Weight

381.4 g/mol

IUPAC Name

2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]propanoic acid

InChI

InChI=1S/C18H27N3O6/c1-11(2)16(17(25)19-12(3)18(26)27)20-13(22)7-5-4-6-10-21-14(23)8-9-15(21)24/h8-9,11-12,16H,4-7,10H2,1-3H3,(H,19,25)(H,20,22)(H,26,27)

InChI Key

GSWKJIWKGSPISH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)O)NC(=O)CCCCCN1C(=O)C=CC1=O

Origin of Product

United States

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